Furan, tetrahydro-2-(pentyloxy)-
Description
Furan, tetrahydro-2-(pentyloxy)- is an ether derivative of tetrahydrofuran (THF), featuring a pentyloxy group (-O-C₅H₁₁) substituted at the 2-position of the saturated furan ring. The molecular formula is inferred as C₉H₁₈O₂ (MW: 158.24 g/mol), based on substitution patterns in THF derivatives . Such compounds are typically synthesized via nucleophilic substitution or etherification reactions and may find applications in pharmaceuticals, agrochemicals, or flavoring agents, depending on substituent effects .
Properties
CAS No. |
62987-04-6 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-pentoxyoxolane |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-7-10-9-6-5-8-11-9/h9H,2-8H2,1H3 |
InChI Key |
KJSWCDQLCQFZIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1CCCO1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of furan derivatives, including tetrahydro-2-(pentyloxy)-furan, can be achieved through several methods. One common method involves the cyclization of diols and triols in the presence of gold catalysts. This reaction takes place in an aqueous medium within nanomicelles, where the hydrophobic effect drives the dehydration process . Another method involves the use of palladium catalysis to synthesize 2,5-disubstituted furans from enyne acetates in the presence of a Lewis acid . Industrial production methods often involve the acid-catalyzed dehydration of 1,4-butanediol, which is derived from the condensation of acetylene with formaldehyde followed by hydrogenation .
Chemical Reactions Analysis
Furan, tetrahydro-2-(pentyloxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In the presence of a solid acid catalyst, tetrahydrofuran reacts with hydrogen sulfide to form tetrahydrothiophene . Common reagents used in these reactions include palladium, gold, and copper catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of alkyl enol ethers to enals employs low loadings of a palladium catalyst and tolerates a diverse array of functional groups .
Scientific Research Applications
Furan, tetrahydro-2-(pentyloxy)- has numerous scientific research applications. In chemistry, it is used as a precursor to polymers and as a versatile solvent due to its polar nature and wide liquid range . In biology and medicine, furan derivatives exhibit a wide range of biological and pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties . In industry, furans are used in the production of pharmaceuticals, resins, agrochemicals, and lacquers .
Mechanism of Action
The mechanism of action of furan, tetrahydro-2-(pentyloxy)- involves its interaction with various molecular targets and pathways. Furan derivatives exhibit their effects through a variety of mechanisms, including inhibition of bacterial cell wall synthesis, disruption of microbial cell membranes, and interference with DNA replication . The specific molecular targets and pathways involved depend on the particular furan derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Chain Length and Functional Group Variations
Table 1: Key Structural and Physical Properties
Key Observations :
Aromatic vs. Aliphatic Substituents
Table 2: Aromatic-Substituted Analogs
Key Observations :
- Aromatic Groups : Increase thermal stability and melting points due to π-π stacking (e.g., 2-(4-methoxyphenyl)-tetrahydrofuran melts at 61–63°C vs. aliphatic analogs, which are often liquids) .
- Applications : Aromatic derivatives are prioritized in materials science (e.g., liquid crystals) and flavoring, while aliphatic analogs serve as solvents or intermediates .
Ring Size and Heteroatom Effects
Table 3: Pyran vs. Furan Ring Derivatives
Key Observations :
- Pyran Rings: Offer greater conformational flexibility and stability, making them preferable in drug formulations (e.g., tetrahydro-2-(4-methylphenoxy)-2H-pyran) .
- Furan Rings : Higher reactivity due to ring strain, limiting their use in high-temperature applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
